human Neuropeptide Y

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

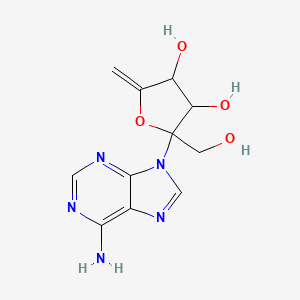

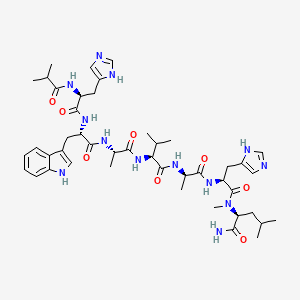

Le neuropeptide Y humain est un peptide de 36 acides aminés qui est abondamment exprimé dans les systèmes nerveux central et périphérique. Il joue un rôle crucial dans divers processus physiologiques, notamment la régulation de l'appétit, la réponse au stress, les rythmes circadiens et les fonctions cardiovasculaires . Le neuropeptide Y fait partie de la famille des polypeptides pancréatiques, qui comprend également le peptide YY et le polypeptide pancréatique .

Méthodes De Préparation

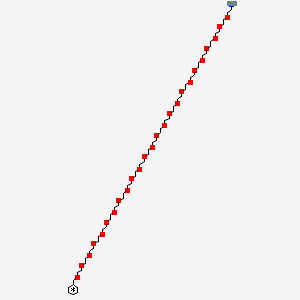

Voies de synthèse et conditions réactionnelles : La synthèse du neuropeptide Y implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout progressif d'acides aminés protégés. Chaque ajout implique des réactions de déprotection et de couplage, qui sont répétées jusqu'à ce que la séquence complète du peptide soit assemblée .

Méthodes de production industrielle : La production industrielle de neuropeptide Y peut être réalisée grâce à la technologie de l'ADN recombinant. Cette méthode implique l'insertion du gène codant le neuropeptide Y dans un système d'expression approprié, tel qu'Escherichia coli ou la levure. Le peptide exprimé est ensuite purifié à l'aide de techniques chromatographiques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le neuropeptide Y peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus méthionine du peptide, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés par mutagenèse dirigée.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou β-mercaptoéthanol.

Substitution : Mutagenèse dirigée utilisant des amorces spécifiques et une ADN polymérase.

Principaux produits :

Oxydation : Neuropeptide Y contenant du sulfoxyde de méthionine.

Réduction : Neuropeptide Y réduit avec des groupes thiols libres.

Substitution : Formes mutantes du neuropeptide Y avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

Le neuropeptide Y a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

5. Mécanisme d'action

Le neuropeptide Y exerce ses effets en se liant à des récepteurs spécifiques, connus sous le nom de récepteurs du neuropeptide Y, qui sont des récepteurs couplés aux protéines G. Ces récepteurs comprennent Y1, Y2, Y4 et Y5, chacun d'eux médiant différentes réponses physiologiques. Par exemple, le récepteur Y1 est impliqué dans la régulation de l'appétit et de l'anxiété, tandis que le récepteur Y2 module les rythmes circadiens et l'excitabilité neuronale .

Lorsqu'il se lie à ses récepteurs, le neuropeptide Y active les voies de signalisation intracellulaire, conduisant à divers effets physiologiques. Ces voies comprennent l'inhibition de l'adénylate cyclase, l'activation des canaux potassiques et l'inhibition des canaux calciques .

Applications De Recherche Scientifique

Neuropeptide Y has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mécanisme D'action

Neuropeptide Y exerts its effects by binding to specific receptors, known as Neuropeptide Y receptors, which are G-protein-coupled receptors. These receptors include Y1, Y2, Y4, and Y5, each of which mediates different physiological responses. For example, the Y1 receptor is involved in the regulation of appetite and anxiety, while the Y2 receptor modulates circadian rhythms and neuronal excitability .

Upon binding to its receptors, Neuropeptide Y activates intracellular signaling pathways, leading to various physiological effects. These pathways include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

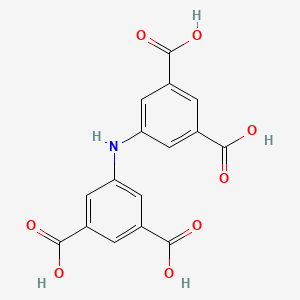

Comparaison Avec Des Composés Similaires

Le neuropeptide Y fait partie d'une famille de peptides neuroendocrines qui comprend le peptide YY et le polypeptide pancréatique. Ces peptides partagent des similitudes structurales et sont impliqués dans des processus physiologiques similaires, mais ils ont également des fonctions distinctes .

Peptide YY : Principalement impliqué dans la régulation des processus digestifs et de l'appétit. Il est libéré par le tube digestif en réponse à la prise alimentaire.

Polypeptide pancréatique : Régule la sécrétion pancréatique et la motilité gastro-intestinale.

Unicité du neuropeptide Y : Le neuropeptide Y est unique par sa distribution généralisée dans les systèmes nerveux central et périphérique et son implication dans un large éventail de processus physiologiques, notamment la régulation de l'appétit, la réponse au stress et les fonctions cardiovasculaires .

Composés similaires :

- Peptide YY

- Polypeptide pancréatique

Le neuropeptide Y se distingue par son rôle étendu dans les systèmes nerveux central et périphérique, ce qui en fait une cible essentielle pour la recherche et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C189H285N55O57S |

|---|---|

Poids moléculaire |

4272 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C189H285N55O57S/c1-15-93(7)148(179(295)234-128(81-140(193)254)168(284)226-123(74-92(5)6)171(287)239-149(94(8)16-2)180(296)240-150(99(13)247)181(297)222-115(31-22-67-208-189(202)203)156(272)220-117(56-59-139(192)253)161(277)218-113(29-20-65-206-187(198)199)157(273)224-121(151(195)267)76-101-38-48-107(249)49-39-101)238-172(288)126(79-104-44-54-110(252)55-45-104)229-167(283)127(80-105-86-204-90-210-105)230-159(275)114(30-21-66-207-188(200)201)219-164(280)122(73-91(3)4)225-154(270)96(10)212-173(289)133(88-245)236-166(282)125(78-103-42-52-109(251)53-43-103)228-165(281)124(77-102-40-50-108(250)51-41-102)227-158(274)112(28-19-64-205-186(196)197)216-152(268)95(9)211-155(271)119(62-72-302-14)221-169(285)130(84-146(263)264)232-162(278)118(58-61-144(259)260)217-153(269)97(11)213-176(292)136-33-24-68-241(136)182(298)98(12)214-163(279)129(83-145(261)262)231-160(276)116(57-60-143(257)258)215-142(256)87-209-175(291)135-32-23-70-243(135)185(301)132(82-141(194)255)235-170(286)131(85-147(265)266)233-177(293)138-35-26-71-244(138)184(300)120(27-17-18-63-190)223-174(290)134(89-246)237-178(294)137-34-25-69-242(137)183(299)111(191)75-100-36-46-106(248)47-37-100/h36-55,86,90-99,111-138,148-150,245-252H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,253)(H2,193,254)(H2,194,255)(H2,195,267)(H,204,210)(H,209,291)(H,211,271)(H,212,289)(H,213,292)(H,214,279)(H,215,256)(H,216,268)(H,217,269)(H,218,277)(H,219,280)(H,220,272)(H,221,285)(H,222,297)(H,223,290)(H,224,273)(H,225,270)(H,226,284)(H,227,274)(H,228,281)(H,229,283)(H,230,275)(H,231,276)(H,232,278)(H,233,293)(H,234,295)(H,235,286)(H,236,282)(H,237,294)(H,238,288)(H,239,287)(H,240,296)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1 |

Clé InChI |

XKWCTHKJQNUFOQ-HRPSIEBRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)

![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)